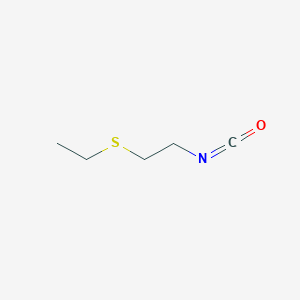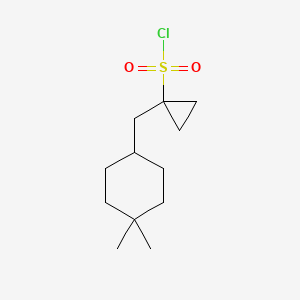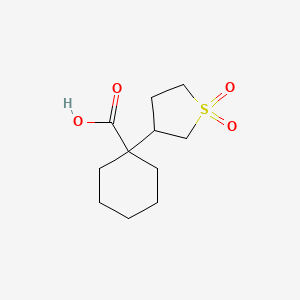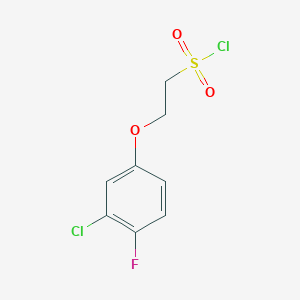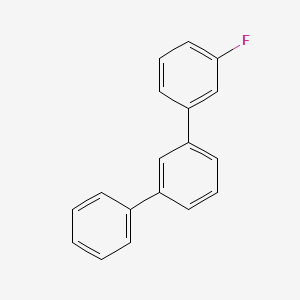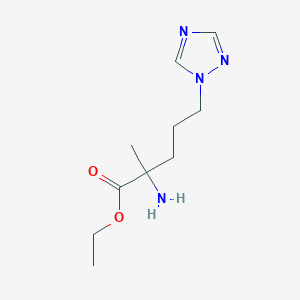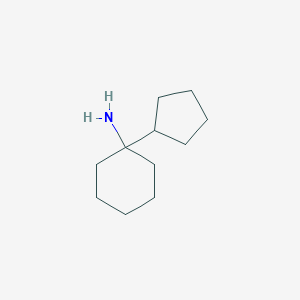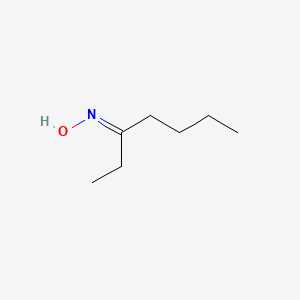
N-(heptan-3-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(heptan-3-ylidene)hydroxylamine is an organic compound with the molecular formula C7H15NO. It is a derivative of hydroxylamine, where the nitrogen atom is bonded to a heptan-3-ylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-3-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with heptanal. The reaction is carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(heptan-3-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted hydroxylamines
Scientific Research Applications
N-(heptan-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(heptan-3-ylidene)hydroxylamine exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its hydroxylamine group, which can form bonds with various substrates. The pathways involved may include nucleophilic addition, oxidation-reduction reactions, and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(heptan-2-ylidene)hydroxylamine
- N-(heptan-4-ylidene)hydroxylamine
- N-(hexan-3-ylidene)hydroxylamine
Uniqueness
N-(heptan-3-ylidene)hydroxylamine is unique due to its specific heptan-3-ylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its position of the double bond and the length of the carbon chain can influence its behavior in chemical reactions and its applications in various fields.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(NE)-N-heptan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7+ |
InChI Key |
VRCWWHOADHLWNC-BQYQJAHWSA-N |
Isomeric SMILES |
CCCC/C(=N/O)/CC |
Canonical SMILES |
CCCCC(=NO)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



